

A Comprehensive Guide to the Structure Elucidation of 5-O-benzoyl-20-deoxyingenol

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Compound of Interest

Compound Name: 5-O-benzoyl-20-deoxyingenol

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Introduction: **5-O-benzoyl-20-deoxyingenol** is a member of the ingenane class of diterpenoids, a group of complex natural products known for their intricate tetracyclic 5/7/7/3 ring system and significant biological activities.[1] Isolated from the roots of *Euphorbia kansui*, this compound has been a subject of phytochemical and pharmacological interest.[2][3] The definitive determination of its molecular structure is paramount for understanding its chemical properties and potential therapeutic applications, including the inhibition of cell proliferation.[3] This technical guide provides an in-depth overview of the methodologies and data interpretation integral to its structure elucidation.

Molecular Formula and Mass Spectrometry

The first crucial step in structure elucidation is determining the molecular formula. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the primary technique for this purpose, providing a highly accurate mass measurement.

Quantitative Mass Spectrometry Data

For **5-O-benzoyl-20-deoxyingenol**, the molecular formula was established through positive-ion mode ESI-MS.[2]

Parameter	Observed Value	Inferred Information
Ion Adduct	$[M + Na]^+$	Sodium Adduct
m/z	459	Mass-to-charge ratio
Deduced Molecular Formula	$C_{27}H_{32}O_5$	-
Calculated Molecular Weight	436.54 g/mol	-

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- **Sample Preparation:** A dilute solution of the purified compound (typically 1-10 $\mu\text{g/mL}$) is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument.[2]
- **Ionization:** The sample solution is introduced into the electrospray source, where a high voltage is applied to generate fine, charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., $[M+H]^+$ or $[M+Na]^+$).
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., TOF), which measures their mass-to-charge ratio with high accuracy (typically to four or five decimal places).
- **Data Processing:** The exact mass is used to calculate the most plausible elemental composition, thereby determining the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. The structure of **5-O-benzoyl-20-deoxyingenol** was determined through extensive 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments.[4][5]

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). A trace amount of tetramethylsilane (TMS) may be added as an internal standard.
- **Instrumentation:** Spectra are recorded on a high-field NMR spectrometer, such as a 300 MHz or 500 MHz instrument.^{[2][6]}
- **1D NMR Acquisition:** Standard pulse sequences are used to acquire the ^1H (proton) and ^{13}C (carbon-13) spectra.
- **2D NMR Acquisition:** A series of 2D NMR experiments are performed to establish structural correlations:
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton (^1H - ^1H) spin-spin coupling networks, revealing adjacent protons.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded carbon-hydrogen pairs (^{13}C - ^1H).
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** Reveals through-space proximity of protons, providing key information about the relative stereochemistry of the molecule.
- **Data Analysis:** The combination of these spectra allows for the unambiguous assignment of all proton and carbon signals and the assembly of the final molecular structure.

Quantitative NMR Data

The following tables present the ^1H and ^{13}C NMR spectral data for **5-O-benzoyl-20-deoxyingenol**. This data is essential for assigning the chemical structure.

Table 1: ^1H NMR Spectral Data for **5-O-benzoyl-20-deoxyingenol** (300 MHz, CDCl_3)^[2]

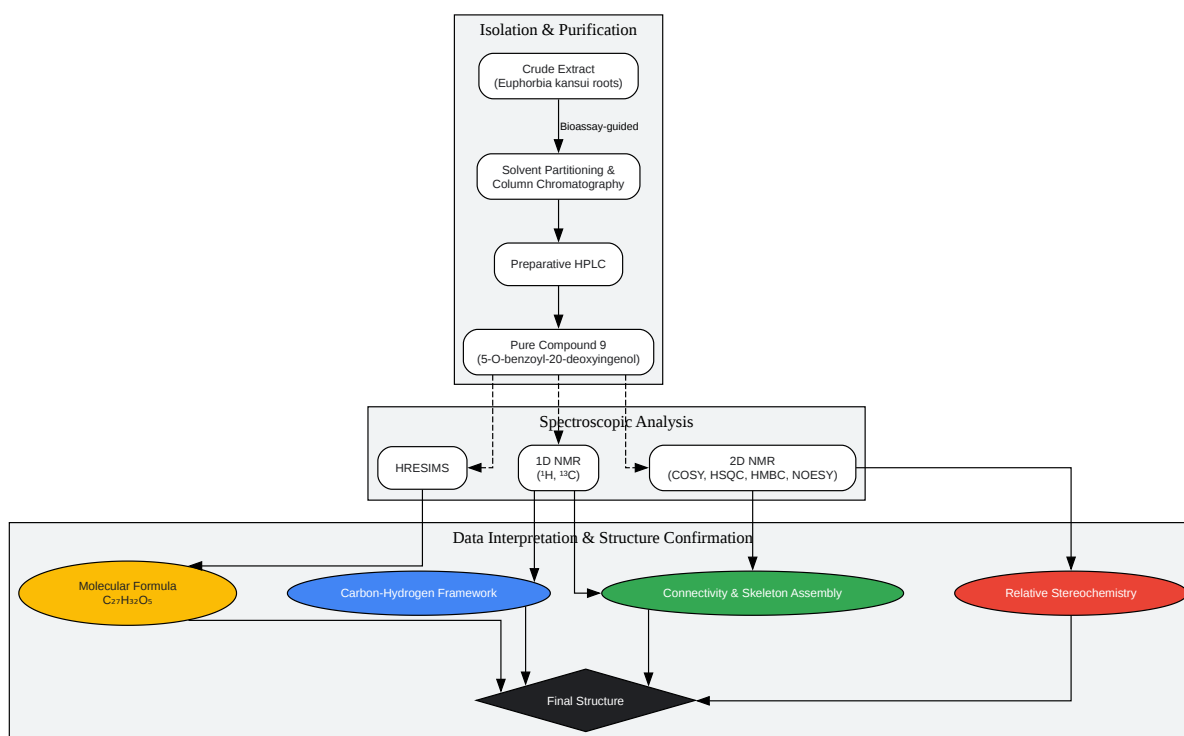
Position	δ H (ppm)	Multiplicity	J (Hz)
1	6.05	d	5.1
3	4.21	s	9.0
5	5.65	s	
7	5.89	m	
8	3.25	d	
10	2.15	m	7.0
11	2.98	m	
12- α	1.60	m	
12- β	1.45	m	
16	1.85	s	7.2
17	1.10	d	
18	1.05	d	
19	1.08	d	
20	4.75, 4.85	br s each	8.4, 1.3
Benzoyl-H (ortho)	8.05	dd	
Benzoyl-H (meta)	7.45	t	
Benzoyl-H (para)	7.58	tt	7.5, 1.3

Table 2: ^{13}C NMR Spectral Data for **5-O-benzoyl-20-deoxyingenol** (75 MHz, CDCl_3)[2]

Position	δC (ppm)	Position	δC (ppm)
1	128.9	15	211.5
2	138.1	16	22.8
3	78.5	17	17.5
4	93.1	18	15.9
5	84.2	19	18.2
6	205.1	20	112.5
7	127.5	Benzoyl-C=O	166.2
8	42.1	Benzoyl-C1'	130.4
9	46.5	Benzoyl-C2',6'	129.8
10	38.2	Benzoyl-C3',5'	128.5
11	35.6	Benzoyl-C4'	133.0
12	26.8		
13	41.9		
14	34.5		

Structure Elucidation Workflow and Logic

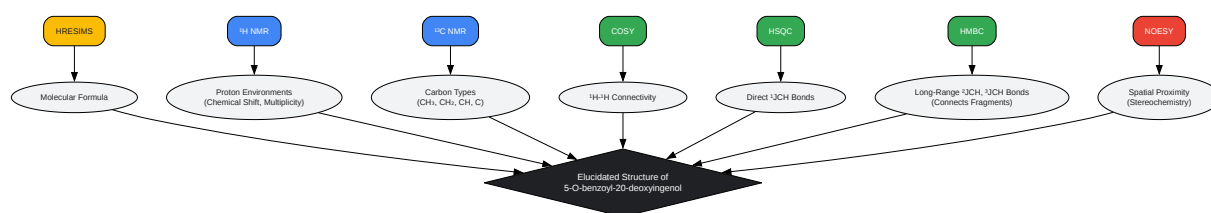
The elucidation process is a systematic workflow that integrates data from multiple analytical techniques. It begins with the isolation of the pure compound and culminates in the confirmed chemical structure.



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Caption: Overall workflow for the isolation and structure elucidation of **5-O-benzoyl-20-deoxyingenol**.

The logic of integrating spectroscopic data is hierarchical. Each experiment provides a specific piece of the puzzle, and together they allow for the complete assembly of the molecular structure.



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Caption: Logical integration of multi-technique spectroscopic data for structure determination.

Conclusion

The structure of **5-O-benzoyl-20-deoxyingenol** was unequivocally established through the systematic application of modern analytical techniques. High-resolution mass spectrometry fixed the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments revealed the complex tetracyclic ingenane skeleton, the position of the benzoyl ester group at C-5, and the relative stereochemistry of the molecule. This detailed structural information is the essential foundation for further research into its biological mechanism of action and potential development as a therapeutic agent.

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